molecular formula C18H27N3O3 B6439815 tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate CAS No. 2548980-98-7

tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate

Cat. No.: B6439815
CAS No.: 2548980-98-7
M. Wt: 333.4 g/mol
InChI Key: WYPDSDAIVDFKHH-UHFFFAOYSA-N
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Description

Tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopenta[c]pyridazine ring system, which is a fused ring structure containing nitrogen atoms, and a tert-butyl ester group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets or pathways in the body, leading to therapeutic effects. Understanding the precise mechanism would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate: can be compared to other similar compounds, such as:

  • Aliskiren: : A known antihypertensive drug with a similar piperidine ring structure.

  • Other cyclopenta[c]pyridazine derivatives: : Compounds with similar fused ring systems but different substituents.

Properties

IUPAC Name

tert-butyl 4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(22)21-9-7-13(8-10-21)12-23-16-11-14-5-4-6-15(14)19-20-16/h11,13H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPDSDAIVDFKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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